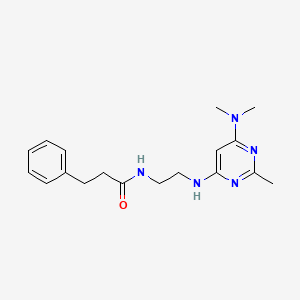

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,20,24)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMPXKJITJMKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its therapeutic applications in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. The presence of a dimethylamino group and a methoxy substituent enhances its solubility and bioavailability, crucial factors for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O3S |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in cancer cell lines. This is supported by its structural similarity to known anticancer agents that target specific signaling pathways involved in tumor growth.

- Antimicrobial Effects : The compound may also show antimicrobial activity, potentially inhibiting the growth of various pathogens. This activity is likely due to its ability to disrupt cellular processes in microorganisms.

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme overactivity is a factor.

Case Studies and Research Findings

Although comprehensive clinical trials specifically for this compound are not yet available, related compounds have shown significant promise:

- In Vitro Studies : In vitro assays have demonstrated the ability of similar pyrimidine derivatives to inhibit tumor cell growth and exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown dose-dependent inhibition of cell proliferation in rat lymphoma cells .

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and toxicity profiles of related compounds. These studies often reveal insights into the pharmacokinetics and potential therapeutic windows for further development .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Key Observations :

- The target compound shares a pyrimidine core with Dasatinib but lacks the thiazole-carboxamide and chlorine substituents critical for BCR-ABL binding .

- Compared to benzothiazole derivatives (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide ), the pyrimidine core may confer distinct electronic properties, altering target selectivity.

- Compounds 12f and 12g feature bulkier piperidine/pyrrolidine groups, which could reduce blood-brain barrier penetration compared to the target compound’s dimethylamino group.

Key Observations :

- Higher yields for 16d (78.6%) vs. 12f/12g (~60%) suggest that aliphatic linkers (e.g., dimethylaminoethoxy) improve reaction efficiency compared to cyclic amines .

Pharmacological and Functional Insights

Table 3: Inferred Pharmacological Profiles

Key Observations :

- The target compound’s pyrimidine-ethylamino linker may mimic Dasatinib’s hinge-binding region in kinases but requires validation .

- Benzothiazole derivatives () often target microbial enzymes, whereas the pyrimidine-based compounds () are more kinase-focused .

Q & A

Q. Methodology :

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DIPEA, DMF, RT | 45–57% | |

| Pyrimidinyl Substitution | Dimethylamine, THF, 60°C | ~37% |

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Answer:

A combination of techniques ensures accurate characterization:

- ¹H/¹³C NMR : Assign chemical shifts to confirm amine, amide, and pyrimidinyl protons. For example, pyrimidinyl protons resonate at δ 6.5–8.5 ppm .

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Q. Methodology :

- Prepare samples in deuterated solvents (e.g., DMSO-d₆) for NMR .

- Use high-resolution MS to distinguish isotopic patterns .

Advanced: How can computational chemistry improve reaction yield and pathway design?

Answer:

Computational tools reduce trial-and-error approaches:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Solvent Effects : Predict solvent interactions via COSMO-RS simulations to optimize polarity .

- Feedback Loops : Integrate experimental data (e.g., failed conditions) into machine learning models to refine predictions .

Case Study :

ICReDD’s approach reduced reaction development time by 50% using computational-experimental feedback .

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?

Answer:

Contradictions arise from impurities, solvent effects, or conformational flexibility. Strategies include:

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) .

- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers .

- Docking Studies : Compare computational binding poses with bioassay results to reconcile activity discrepancies .

Example :

Inconsistent ¹³C NMR signals may arise from tautomerism in the pyrimidinyl ring; variable-temperature NMR can clarify this .

Basic: What functional groups in this compound influence its reactivity and bioactivity?

Answer:

Key groups include:

- Pyrimidinyl Amine : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Amide Linker : Enhances metabolic stability compared to ester groups .

- Phenylpropanamide Moiety : Influences lipophilicity and membrane permeability .

Q. Methodology :

- Modify substituents (e.g., methyl groups on pyrimidine) to study structure-activity relationships (SAR) .

Advanced: What strategies are recommended for scaling synthesis from lab to pilot plant?

Answer:

Scale-up requires addressing heat transfer, mixing efficiency, and safety:

- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., amide coupling) .

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

- Separation Technologies : Optimize membrane filtration or centrifugation for bulk purification .

Q. Table 2: Engineering Considerations for Scale-Up

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Continuous-flow reactor |

| Mixing | Magnetic stirrer | Mechanical agitation |

| Temperature Control | Oil bath | Jacketed reactor |

Advanced: How to design binding assays for studying interactions with biological targets?

Answer:

Use a tiered approach:

- Computational Docking : Identify potential binding pockets using AutoDock or Schrödinger .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Case Study :

For pyrimidine derivatives, SPR assays revealed nanomolar affinity for kinase targets .

Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- Data extrapolated from analogous compounds and methodologies in cited evidence.

- Advanced questions emphasize computational integration and mechanistic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.